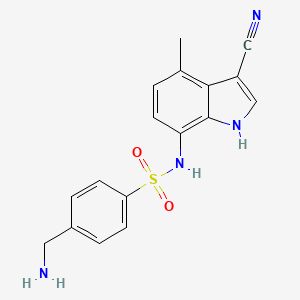
3-(4-amino-3-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-amino-3-methoxyphenyl)propanoic acid: is an organic compound with the molecular formula C10H13NO3 . It is a derivative of propanoic acid, featuring an amino group and a methoxy group attached to a phenyl ring. This compound is known for its white to almost white crystalline powder appearance and has a molecular weight of 195.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-amino-3-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reagents: Using bulk quantities of starting materials and reagents.
Optimized Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.
Purification: The final product is purified through crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(4-amino-3-methoxyphenyl)propanoic acid can undergo oxidation reactions, where the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form derivatives with different functional groups. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products:
Oxidation: Formation of 3-(4-nitro-3-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(4-amino-3-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-amino-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses and signaling pathways.
Comparaison Avec Des Composés Similaires
3-(4-methoxyphenyl)propanoic acid: Lacks the amino group, making it less reactive in certain biochemical reactions.
3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity
Uniqueness:
Functional Groups: The presence of both amino and methoxy groups in 3-(4-amino-3-methoxyphenyl)propanoic acid provides unique reactivity and potential for diverse chemical modifications.
Biological Activity: Its structural features contribute to its potential biological activity, making it a valuable compound for research and development
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-amino-3-methoxyphenyl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "chloroacetic acid", "sodium nitrite", "sodium nitrate", "sulfuric acid", "sodium carbonate", "propanoic acid", "4-amino-3-methoxyphenol" ], "Reaction": [ "Step 1: Synthesis of 4-amino-3-methoxyphenol by diazotization", "a. Dissolve 4-methoxybenzaldehyde in hydrochloric acid and add sodium nitrite", "b. Add ammonium acetate and sodium nitrate to the solution", "c. Add sodium hydroxide to the solution to adjust the pH to 8-9", "d. Collect the precipitate of 4-amino-3-methoxyphenol by filtration", "Step 2: Synthesis of ethyl 3-(4-amino-3-methoxyphenyl)propanoate", "a. Dissolve ethyl acetoacetate in ethanol and add 4-amino-3-methoxyphenol", "b. Add hydrochloric acid to the solution and reflux for 4 hours", "c. Cool the solution and add sodium borohydride", "d. Collect the precipitate of ethyl 3-(4-amino-3-methoxyphenyl)propanoate by filtration", "Step 3: Synthesis of 3-(4-amino-3-methoxyphenyl)propanoic acid", "a. Dissolve ethyl 3-(4-amino-3-methoxyphenyl)propanoate in chloroacetic acid", "b. Add sulfuric acid to the solution and reflux for 2 hours", "c. Cool the solution and add sodium carbonate", "d. Collect the precipitate of 3-(4-amino-3-methoxyphenyl)propanoic acid by filtration" ] } | |
Numéro CAS |
91819-02-2 |
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




